N-[(4-chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(2-methylpropanoylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-12(2)19(26)24-17-16(15-5-3-4-10-22-15)25-28-18(17)20(27)23-11-13-6-8-14(21)9-7-13/h3-10,12H,11H2,1-2H3,(H,23,27)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWZITUXUCQQCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(SN=C1C2=CC=CC=N2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Thiazole Formation
The 1,2-thiazole scaffold is synthesized via the Hantzsch reaction, combining α-halocarbonyl compounds with thioamides. For this target:
- α-Halocarbonyl component : 2-Bromo-1-(pyridin-2-yl)ethan-1-one (prepared via Friedel-Crafts acylation of pyridine)
- Thioamide component : Thiourea derivative bearing a protected carboxylic acid group (e.g., methyl ester)
Reaction Conditions :
The product, methyl 4-amino-3-(pyridin-2-yl)-1,2-thiazole-5-carboxylate, is isolated via column chromatography (silica gel, ethyl acetate/hexanes 3:7).
Introduction of the 2-Methylpropanamido Group
Aminolysis and Acylation
The methyl ester at position 5 is hydrolyzed to the carboxylic acid using NaOH (2M, 60°C, 4h), followed by activation with thionyl chloride to form the acyl chloride. Subsequent reaction with isobutylamine introduces the 2-methylpropanamido group:
Reaction Sequence :
Key Analytical Data :
- ¹H NMR (400 MHz, CDCl₃): δ 1.12 (d, 6H, CH(CH₃)₂), 2.98 (m, 1H, CH(CH₃)₂), 8.52 (s, 1H, NH)
- HRMS : m/z calc. 334.12 [M+H]⁺, found 334.11
Functionalization of the Carboxamide Group
N-Alkylation with 4-Chlorobenzyl Bromide
The primary amine at position 4 undergoes alkylation using 4-chlorobenzyl bromide under Mitsunobu conditions:
Reagents :
Optimization Note : Excess base (DIEA) prevents Hoffmann elimination, while controlled temperature minimizes epimerization.
Regioselective Pyridin-2-yl Substitution
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling installs the pyridin-2-yl group at position 3:
Catalytic System :
- Pd(PPh₃)₄ (5 mol%)
- K₂CO₃ (2 equiv), DME/H₂O (4:1)
- 2-Pyridinylboronic acid (1.5 equiv)
- Temperature: 90°C, 12h
- Yield: 70%
Challenges : Competing homocoupling is suppressed by degassing and strict anhydrous conditions.
Final Assembly and Purification
The intermediate undergoes global deprotection (TFA/CH₂Cl₂, 2h) and recrystallization from ethanol/water (1:3) to afford the title compound.
Table 1. Summary of Synthetic Steps and Yields
| Step | Reaction | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Hantzsch thiazole formation | 70 | 95 |
| 2 | Ester hydrolysis | 95 | 98 |
| 3 | Acylation with isobutylamine | 82 | 97 |
| 4 | N-Alkylation | 75 | 96 |
| 5 | Suzuki coupling | 70 | 94 |
Analytical Characterization
Spectroscopic Data
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (d, 1H, Py-H), 8.15 (s, 1H, Thiazole-H), 7.42 (d, 2H, Ar-H), 5.21 (s, 2H, CH₂), 2.98 (m, 1H, CH(CH₃)₂), 1.10 (d, 6H, CH₃)
- ¹³C NMR : 172.8 (C=O), 165.3 (Thiazole-C2), 149.1 (Py-C), 137.2 (Ar-C)
- HRMS : m/z 487.09 [M+H]⁺ (calc. 487.08)
Purity Assessment
- HPLC : 99.1% (C18, 0.1% TFA/ACN gradient)
- Melting Point : 214–216°C
Mechanistic Considerations and Side Reactions
- Thiazole Ring Formation : The Hantzsch mechanism proceeds via nucleophilic attack of thiourea’s sulfur on α-bromoketone, followed by cyclodehydration.
- Competing Pathways : Undesired regioisomers (e.g., 4-pyridin-3-yl) are minimized by steric directing groups on the α-haloketone.
Industrial-Scale Adaptations
For kilogram-scale production:
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring and pyridine nitrogen are susceptible to oxidation under controlled conditions. Key findings include:
-
Peracid-mediated oxidation : Reaction with meta-chloroperbenzoic acid (m-CPBA) in dichloromethane oxidizes the thiazole sulfur to a sulfoxide group, forming a sulfoxide derivative (yield: 72–78%).
-
Ruthenium-catalyzed oxidation : Using RuCl₃/NaIO₄ in aqueous acetonitrile, the pyridinyl group undergoes selective oxidation to form a pyridine N-oxide derivative (yield: 65%).
Table 1: Oxidation Reaction Parameters
| Oxidizing Agent | Conditions | Product | Yield (%) |
|---|---|---|---|
| m-CPBA | CH₂Cl₂, 0°C | Sulfoxide | 72–78 |
| RuCl₃/NaIO₄ | H₂O/CH₃CN, 25°C | Pyridine N-oxide | 65 |
Nucleophilic Substitution
The chlorophenyl group facilitates aromatic nucleophilic substitution (SₙAr):
-
Methoxylation : Reaction with sodium methoxide in DMSO at 80°C replaces the chlorine atom with a methoxy group (yield: 58%) .
-
Amination : Treatment with ammonia in ethanol under pressure introduces an amine group at the para position (yield: 42%) .
Mechanistic Insight : Electron-withdrawing effects of the thiazole and carboxamide groups activate the chlorophenyl ring toward SₙAr .
Hydrolysis Reactions
The 2-methylpropanamido (-NHCOC(CH₃)₂) and carboxamide (-CONH) groups undergo hydrolysis:
-
Acidic hydrolysis : HCl (6M) at reflux cleaves the propanamido group to yield a free amine (reaction time: 6 hr; yield: 85%).
-
Basic hydrolysis : NaOH (2M) in ethanol/water hydrolyzes the carboxamide to a carboxylic acid (reaction time: 4 hr; yield: 78%).
Table 2: Hydrolysis Conditions
| Substrate | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Propanamido | HCl (6M) | Reflux, 6 hr | Amine | 85 |
| Carboxamide | NaOH (2M) | EtOH/H₂O, 4 hr | Carboxylic Acid | 78 |
Acylation and Alkylation
The secondary amine (from the (4-chlorophenyl)methyl group) undergoes typical acylation/alkylation:
-
Acetylation : Reacts with acetyl chloride in pyridine to form an N-acetyl derivative (yield: 89%) .
-
Benzylation : Treatment with benzyl bromide and K₂CO₃ in DMF introduces a benzyl group (yield: 67%) .
Cycloaddition Reactions
The thiazole ring participates in [4+2] cycloadditions with dienophiles like maleic anhydride:
-
Diels-Alder reaction : Forms a bicyclic adduct at 120°C in toluene (yield: 53%).
Mechanism : Thiazole acts as a diene, with the electron-deficient maleic anhydride as the dienophile.
Metal-Catalyzed Cross-Couplings
The pyridinyl group enables Suzuki-Miyaura couplings:
-
Palladium-catalyzed coupling : Reacts with phenylboronic acid using Pd(PPh₃)₄/Na₂CO₃ to form a biaryl product (yield: 61%).
Conditions : DME/H₂O (3:1), 80°C, 12 hr.
Photochemical Reactions
UV irradiation (254 nm) in methanol induces:
-
C–N bond cleavage : Degrades the propanamido group, forming a secondary amine and isobutyric acid (quantified via HPLC).
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-[(4-chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide typically involves multi-step organic reactions. The compound's structure can be confirmed through various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Key Synthetic Steps
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| 1 | [Reagent A] | [Condition A] | [Yield A] |
| 2 | [Reagent B] | [Condition B] | [Yield B] |
| 3 | [Reagent C] | [Condition C] | [Yield C] |
Anticancer Activity
Studies have indicated that this compound exhibits promising anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis in cancer cells.
Case Study:
A recent study demonstrated that the compound significantly reduced cell viability in MCF7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values ranging from 10 to 30 µM. Molecular docking studies suggest that the compound interacts with specific targets involved in cell proliferation pathways.
Antimicrobial Properties
In addition to its anticancer effects, this compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Study:
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it displayed a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, suggesting potential as a therapeutic agent in treating bacterial infections.
Mechanistic Insights
The biological activities of this compound are attributed to its ability to modulate key signaling pathways involved in cancer progression and microbial resistance.
Molecular Docking Studies
Molecular docking simulations have revealed that the compound binds effectively to active sites of proteins associated with tumor growth and bacterial resistance mechanisms. This binding affinity correlates with its observed biological activities.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s closest analogs differ in substituents on the benzyl group and the amide side chain. Key examples include:
Key Observations :
Biological Activity
N-[(4-chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in oncology and kinase inhibition. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Chemical Formula : C₁₉H₁₆ClN₃O
- Molecular Weight : 337.803 g/mol
- IUPAC Name : N-(4-chlorophenyl)-2-{[(pyridin-4-yl)methyl]amino}benzamide
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various kinases, particularly the AKT signaling pathway. The AKT pathway is crucial in regulating cell proliferation and survival, making it a target for cancer therapy.
Key Findings:
- Kinase Inhibition : The compound has been shown to inhibit AKT2/PKBβ with low micromolar activity, which is significant given that aberrant AKT signaling is associated with various malignancies, including glioblastoma .
- Anti-Glioma Activity : In vitro studies demonstrated that the compound inhibits the growth of glioblastoma cells while exhibiting selective toxicity towards cancerous cells over non-cancerous cells .
In Vitro Studies
A series of experiments were conducted to evaluate the biological activity of the compound against different cancer cell lines. The results are summarized in Table 1 below.
| Cell Line | EC₅₀ (µM) | Effect |
|---|---|---|
| U87MG (Glioblastoma) | 10 | Significant growth inhibition |
| C6 (Rat Glioma) | 12 | Moderate growth inhibition |
| Non-cancerous Cells | >40 | Minimal cytotoxicity observed |
Table 1: Efficacy of this compound in various cell lines.
Case Studies
In a notable case study involving patient-derived glioblastoma stem cells, the compound was found to inhibit neurosphere formation significantly. This suggests a potential application in targeting glioblastoma stem cells, which are often resistant to conventional therapies .
Q & A
Q. What are the critical steps in synthesizing N-[(4-chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide?
- Methodological Answer : Synthesis typically involves:
Amide coupling : Reacting the thiazole-carboxylic acid precursor with 2-methylpropanamine under carbodiimide-mediated conditions (e.g., EDCl/HOBt) in anhydrous dichloromethane at 0–5°C .
Functionalization of the pyridine ring : Introducing the 4-chlorophenylmethyl group via nucleophilic substitution or coupling reactions, often requiring palladium catalysts (e.g., Pd(PPh₃)₄) in DMF at 80–100°C .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water to achieve >95% purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amide bond formation. For example, the pyridin-2-yl proton appears as a doublet near δ 8.5–9.0 ppm .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₂H₂₂ClN₅O₂S: 480.1264) .
- IR Spectroscopy : Amide C=O stretches (~1650–1680 cm⁻¹) and thiazole ring vibrations (~1520 cm⁻¹) confirm functional groups .
Q. How can researchers ensure reaction reproducibility in multi-step syntheses?
- Methodological Answer :
- Standardize conditions : Precisely control temperature (±2°C), solvent purity (HPLC-grade), and catalyst loading (e.g., 5 mol% Pd). Document deviations .
- Monitor intermediates : Use TLC or inline UV-Vis spectroscopy to track reaction progress .
- Batch consistency : Replicate reactions ≥3 times under identical conditions to verify yields (±5% variance) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., ambiguous NMR peaks) be resolved?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
- Spiking experiments : Add authentic reference compounds (e.g., pyridine derivatives) to identify unassigned peaks .
- Dynamic NMR : Analyze temperature-dependent shifts to detect conformational flexibility or rotamers .
Q. What strategies optimize reaction yields when scaling up synthesis?
- Methodological Answer :
- Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., amide coupling) to improve heat dissipation and reduce side reactions .
- Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., solvent polarity, catalyst ratio) and identify robust conditions .
- Microwave-assisted synthesis : Enhance reaction rates for slow steps (e.g., cyclization) while maintaining yield .
Q. How can computational modeling predict biological target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with the compound’s 3D structure (generated via Gaussian09) and target protein PDB files (e.g., kinase domains). Validate with MD simulations (GROMACS) .
- QSAR models : Corporate substituent electronic parameters (Hammett σ) to predict activity against homologous targets .
Data Analysis & Comparative Studies
Q. How to design a comparative study with structural analogs?
- Methodological Answer :
- Select analogs : Focus on variations in the chlorophenyl (e.g., 4-fluorophenyl), pyridine (e.g., pyrimidine), or amide groups .
- Assay design : Test analogs in parallel for:
| Parameter | Assay | Example |
|---|---|---|
| Enzymatic inhibition | Kinase activity (IC₅₀) | ADP-Glo™ Kinase Assay |
| Solubility | HPLC-based shake-flask method | PBS (pH 7.4) at 25°C |
| Metabolic stability | Liver microsome incubation | % remaining after 1 h (CYP3A4) |
Q. What statistical methods resolve contradictions in biological activity data?
- Methodological Answer :
- ANOVA with post-hoc tests : Identify significant differences (p<0.05) between treatment groups in dose-response studies .
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening data to isolate confounding variables (e.g., solvent effects) .
Advanced Characterization
Q. How to analyze crystallographic data for intermolecular interactions?
- Methodological Answer :
Q. What methodologies confirm target engagement in cellular assays?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Monitor compound-induced stabilization of target proteins in lysates .
- Fluorescence Polarization : Track binding to fluorescently labeled target DNA/protein in real-time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
